Cas no 39784-10-6 ((2-Bromophenoxy)acetyl chloride)
(2-Bromophenoxy)acetyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromophenoxy)acetyl chloride
- STL197281
- BBL014872
- Acetyl chloride, (2-bromophenoxy)-
- 39784-10-6
- MFCD02295743
- VS-04665
- J-505554
- AKOS005173182
- 2-(2-bromophenoxy)acetyl chloride
- 2-bromophenoxy acetic acid chloride
- ALBB-011218
-
- MDL: MFCD02295743
- Inchi: 1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2
- InChI Key: PONCSXBMRXZDAF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCC(=O)Cl
Computed Properties
- Exact Mass: 247.92398
- Monoisotopic Mass: 247.92397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
(2-Bromophenoxy)acetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804803-50mg |
(2-Bromophenoxy)acetyl Chloride |
39784-10-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804803-100mg |
(2-Bromophenoxy)acetyl Chloride |
39784-10-6 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804803-500mg |
(2-Bromophenoxy)acetyl Chloride |
39784-10-6 | 500mg |
$ 275.00 | 2022-06-06 | ||
| abcr | AB378864-500 mg |
(2-Bromophenoxy)acetyl chloride |
39784-10-6 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB378864-1 g |
(2-Bromophenoxy)acetyl chloride |
39784-10-6 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB378864-5 g |
(2-Bromophenoxy)acetyl chloride |
39784-10-6 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB378864-10 g |
(2-Bromophenoxy)acetyl chloride |
39784-10-6 | 10g |
€1074.00 | 2023-04-25 | ||
| abcr | AB378864-500mg |
(2-Bromophenoxy)acetyl chloride; . |
39784-10-6 | 500mg |
€205.00 | 2025-04-19 | ||
| abcr | AB378864-1g |
(2-Bromophenoxy)acetyl chloride; . |
39784-10-6 | 1g |
€237.00 | 2025-04-19 | ||
| abcr | AB378864-5g |
(2-Bromophenoxy)acetyl chloride; . |
39784-10-6 | 5g |
€637.00 | 2025-04-19 |
(2-Bromophenoxy)acetyl chloride Suppliers
(2-Bromophenoxy)acetyl chloride Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on (2-Bromophenoxy)acetyl chloride
Comprehensive Guide to (2-Bromophenoxy)acetyl chloride (CAS No. 39784-10-6): Properties, Applications, and Industry Insights
(2-Bromophenoxy)acetyl chloride (CAS No. 39784-10-6) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This halogenated acyl chloride derivative is characterized by its bromophenoxy moiety, which enhances reactivity in nucleophilic substitution reactions. With the growing demand for high-purity chemical reagents in R&D, this compound has gained attention for its role in constructing complex molecular architectures.
Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing production methods for (2-Bromophenoxy)acetyl chloride. Researchers are exploring catalytic processes to minimize waste generation while maintaining the compound's high yield and exceptional purity (typically ≥98%). The compound's CAS registry number 39784-10-6 serves as a critical identifier in global chemical databases, facilitating regulatory compliance and supply chain transparency.
In pharmaceutical applications, (2-Bromophenoxy)acetyl chloride acts as a key building block for active pharmaceutical ingredients (APIs). Its unique structure enables the introduction of phenoxy groups into target molecules, a feature particularly valuable in developing central nervous system (CNS) drugs and selective enzyme inhibitors. The bromo-substitution at the ortho position provides steric and electronic effects that influence drug-receptor interactions.
From a technical perspective, handling 39784-10-6 requires strict moisture control due to its acyl chloride functionality. Industry best practices recommend storage under inert atmosphere with molecular sieves to prevent hydrolysis. Advanced analytical techniques like HPLC-MS and NMR spectroscopy are employed for quality verification, addressing the pharmaceutical industry's stringent ICH Q3D elemental impurities guidelines.
The agrochemical sector leverages (2-Bromophenoxy)acetyl chloride in synthesizing novel crop protection agents. Its structural motif appears in several herbicide and pesticide formulations, where the bromine atom enhances bioavailability and environmental persistence. Recent patents highlight its use in developing next-generation fungicides with improved target specificity.
Material scientists have discovered innovative applications for CAS 39784-10-6 in polymeric materials and surface modification technologies. The compound serves as a versatile linker for functionalizing nanoparticles and carbon-based materials, enabling precise control over surface properties. These developments align with the booming nanotechnology market and the demand for smart materials with tailored functionalities.
Supply chain dynamics for (2-Bromophenoxy)acetyl chloride reflect broader trends in fine chemicals distribution. Major manufacturers are adopting just-in-time production models to address the compound's limited shelf life, while implementing rigorous cold chain logistics for international shipments. The global pharmaceutical excipients market, projected to exceed $10 billion by 2027, is driving increased procurement of high-purity intermediates like 39784-10-6.
Analytical challenges associated with (2-Bromophenoxy)acetyl chloride have prompted advancements in process analytical technology (PAT). Real-time monitoring systems now enable precise control over reaction kinetics and impurity profiling during synthesis. These innovations support compliance with increasingly stringent pharmacopeial standards across multiple jurisdictions.
Environmental considerations surrounding bromoaromatic compounds have led to improved waste treatment protocols in production facilities. Modern plants employ closed-loop systems to recover solvents and byproducts, minimizing the ecological footprint of 39784-10-6 manufacturing. These sustainable practices align with UN Sustainable Development Goals for responsible chemical management.
Looking ahead, research into (2-Bromophenoxy)acetyl chloride derivatives continues to expand, particularly in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). The compound's versatility positions it as a valuable tool in drug discovery platforms and biopharmaceutical development, ensuring its relevance in cutting-edge therapeutic innovations.
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